![molecular formula C6H9ClN2O B1350189 2-Chloro-1-ethoxymethylimidazole CAS No. 850429-55-9](/img/structure/B1350189.png)
2-Chloro-1-ethoxymethylimidazole
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Overview
Description
2-Chloro-1-ethoxymethylimidazole is a chemical compound with the molecular formula C6H9ClN2O . It has a molecular weight of 160.60 g/mol . This compound is used as a pharmaceutical intermediate . It is also used in the synthesis of a new class of antifungal agents .
Molecular Structure Analysis
The InChI code for 2-Chloro-1-ethoxymethylimidazole is1S/C6H9ClN2O/c1-2-10-5-9-4-3-8-6(9)7/h3-4H,2,5H2,1H3
. The compound has a complexity of 102 and a topological polar surface area of 27 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds . Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-1-ethoxymethylimidazole are not available, it’s known that this compound is used in Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis
2-Chloro-1-ethoxymethylimidazole is a liquid at ambient temperature . It has an XLogP3-AA value of 1.2, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity .Scientific Research Applications
Synthesis and Antimicrobial Activity
Studies have explored the synthesis of benzimidazole derivatives, including those related to 2-Chloro-1-ethoxymethylimidazole, highlighting their potential antimicrobial activity. For example, the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives has demonstrated significant antimicrobial activity against pathogens such as Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin et al., 2017).
Antiprotozoal Activity
Compounds synthesized from imidazole derivatives, including structures related to 2-Chloro-1-ethoxymethylimidazole, have shown potent antiprotozoal activity. These compounds have been tested against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, demonstrating strong activity with IC50 values in the nanomolar range, outperforming standard treatments like metronidazole (J. Pérez‐Villanueva et al., 2013).
Oxidative Addition and Metal Complex Formation
The reaction of 2-chloro-N-(methoxymethyl)benzimidazole with zerovalent group 10 metal complexes has been studied, revealing the oxidative addition of the C2–Cl bond and the formation of complexes with a protic NH,NR-substituted benzimidazolin-2-ylidene ligand. This demonstrates the compound's relevance in developing novel metal-organic frameworks and catalytic systems (Ramona Branzan et al., 2016).
Structural and Spectroscopic Studies
Benzimidazole derivatives, structurally similar to 2-Chloro-1-ethoxymethylimidazole, have been subjected to extensive structural and spectroscopic analysis. These studies have provided insights into their potential applications in designing molecules with specific optical, electronic, and chemical properties (Hasan Saral et al., 2017).
Antibacterial and Antifungal Activities
Microwave-assisted synthesis of 2-chloromethyl benzimidazole derivatives has been explored, showing significant antibacterial activity. This emphasizes the potential of these compounds in developing new antimicrobial agents (Ruchita A Patil et al., 2016).
DNA Binding and Cytotoxicity
Research on benzimidazole-based Schiff base copper(II) complexes has demonstrated their ability to effectively bind DNA and induce cellular DNA lesions, exhibiting substantial cytotoxic effects against various cancer cell lines. This highlights the role of these compounds in cancer research and therapy development (Anup Paul et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
2-Chloro-1-ethoxymethylimidazole is primarily used as a pharmaceutical intermediate
Mode of Action
It is known to be used in the synthesis of a new class of antifungal agents . This suggests that it may interact with targets that are crucial for fungal growth and survival.
Biochemical Pathways
Given its use in the synthesis of antifungal agents , it may be involved in pathways related to fungal cell wall synthesis or other vital processes in fungi.
Result of Action
Given its use in the synthesis of antifungal agents , it can be inferred that the compound may have a detrimental effect on fungal cells, leading to their death or inhibition of growth.
properties
IUPAC Name |
2-chloro-1-(ethoxymethyl)imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O/c1-2-10-5-9-4-3-8-6(9)7/h3-4H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DONYAQVHLUVENE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C=CN=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378376 |
Source
|
Record name | 2-Chloro-1-ethoxymethylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-ethoxymethylimidazole | |
CAS RN |
850429-55-9 |
Source
|
Record name | 2-Chloro-1-ethoxymethylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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